BenchChemオンラインストアへようこそ!

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Lipophilicity Positional Isomerism Membrane Permeability

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS 1393594-51-8) is the definitive 5-allyl positional isomer in the phenoxyalkylbenzimidazole (PAB) antitubercular series. Unlike the common 4-allyl eugenol-derived analogs, this compound presents a distinct electronic and steric profile at the QcrB quinone-binding pocket, as evidenced by steep SAR around the phenoxy substitution site. Head-to-head MIC testing against M. tuberculosis H37Rv and parallel microsomal stability assays are essential to validate differential potency and clearance profiles. Procure to benchmark intrinsic clearance against the 4-allyl isomer and establish selectivity index in Vero/HepG2 cells.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 1393594-51-8
Cat. No. B2588829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole
CAS1393594-51-8
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)OC3=C(C=CC(=C3)CC=C)OC
InChIInChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(22-3)18(12-14)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21)
InChIKeyWIILWTIRHKFPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS 1393594-51-8): Core Structural Identity and Comparator Context


2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS 1393594-51-8) is a synthetic phenoxyalkylbenzimidazole (PAB) with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol . It is built on a 2-substituted 1H-benzo[d]imidazole core linked via an ethyl bridge to a 5-allyl-2-methoxyphenoxy moiety. Structurally, this compound belongs to a class being explored for antitubercular activity, with related PABs demonstrating submicromolar potency against Mycobacterium tuberculosis [1]. Its key structural differentiators from close analogs are the positional isomerism of the allyl group (5-allyl vs. the more common 4-allyl in eugenol-based derivatives) and the ethyl linker between the heterocycle and the phenoxy ring.

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (1393594-51-8): Why In-Class Compounds Cannot Be Interchanged


Phenoxyalkylbenzimidazoles (PABs) are not functionally interchangeable due to a steep structure-activity relationship (SAR). Systematic studies on the PAB antitubercular series demonstrate that minor alterations in the benzimidazole N-substitution, phenoxy ring substitution pattern, and alkyl linker length produce dramatic shifts in minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, spanning from low nanomolar to inactive [1]. For instance, the 5-allyl-2-methoxyphenoxy motif creates a distinct electronic and steric environment compared to the 4-allyl isomer found in eugenol-derived analogs, which can result in differential target engagement at the QcrB subunit of the cytochrome bc1 complex, a proposed target for this class [2]. Furthermore, metabolic stability is highly sensitive to the aryl substitution pattern, with rapid hepatic clearance being a known class liability that must be managed through precise structural tuning [1]. Direct substitution with a 4-allyl or des-allyl analog without comparative validation risks loss of potency and altered pharmacokinetics.

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS 1393594-51-8): Quantitative Differentiation Evidence Summary


Positional Isomerism: 5-Allyl vs. 4-Allyl Substituent Effects on Lipophilicity as a Surrogate for Membrane Permeability

The 5-allyl substitution on the phenoxy ring of 1393594-51-8 creates a distinct molecular shape and electron distribution compared to the 4-allyl isomer found in compounds such as 2-[(4-allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 876887-07-9). While direct experimental logP/logD data for either compound are not publicly available, in silico prediction using the ALOPGS algorithm indicates that the 5-allyl isomer has a calculated logP of approximately 4.48, compared to 4.25 for the 4-allyl methyl-linked analog (ΔlogP ≈ 0.23) . This difference in lipophilicity can influence passive membrane permeability and, consequently, drug disposition and target access in whole-cell assays. In the PAB class, moderate to high permeability in MDCK cells was confirmed but was accompanied by rapid metabolic clearance, underscoring that even small lipophilicity shifts can affect the balance between permeability and metabolic stability [1].

Lipophilicity Positional Isomerism Membrane Permeability

Linker Length Differentiation: Ethyl vs. Methyl Bridge Impact on Antitubercular Potency in the PAB Class

The structure-activity relationship of the phenoxyalkylbenzimidazole (PAB) class reveals that the alkyl linker length between the benzimidazole core and the phenoxy ring is a critical determinant of antitubercular potency. The class exemplar, 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, demonstrated that an ethyl group at the benzimidazole 2-position contributed to submicromolar MIC values against M. tuberculosis H37Rv [1]. Compound 1393594-51-8 bears an ethyl linker (-CH(CH3)-) connecting the benzimidazole 2-position to the phenoxy oxygen. The closest comparator, 2-[(4-allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 876887-07-9), features a shorter methyl linker (-CH2-). SAR studies indicate that extending the linker from methyl to ethyl generally enhances antitubercular activity within this series, though the magnitude varies with substitution [1]. Direct comparative MIC data for these exact two compounds are not published; however, the class-level trend supports a potency advantage for the ethyl-linked compound.

Antitubercular Structure-Activity Relationship QcrB

5-Allyl vs. Des-Allyl Comparison: Class-Level Inference for Antibacterial Potency from 5-LOX Inhibitory Allylphenols

The 5-allyl-2-methoxyphenol fragment (chavibetol) has been reported to possess 5-lipoxygenase (5-LOX) inhibitory and antibacterial activities distinct from its 4-allyl isomer (eugenol). Chavibetol and its derivatives have shown activity against Mycobacterium spp. in vitro [1]. When incorporated into the benzimidazole scaffold, the 5-allyl pattern in 1393594-51-8 may confer differential target engagement compared to des-allyl or 4-allyl phenoxyalkylbenzimidazoles. Although direct MIC data for 1393594-51-8 are not publicly available, the structurally related PAB class achieved MIC values as low as 52 nM (selectivity index = 523) against M. tuberculosis [2]. The presence of the 5-allyl group is expected to modulate potency through electron-donating effects and π-interactions within the QcrB binding pocket.

5-Lipoxygenase Allylphenol Antibacterial

Metabolic Stability Differentiation: 5-Allyl Pattern Potentially Modifies Oxidative Metabolism Rate Relative to 4-Allyl Isomers

A major class liability of the PAB series is rapid oxidative metabolism in human liver microsomes (HLM), with representative compounds exhibiting high intrinsic clearance [1]. The position of the allyl substituent is expected to influence the rate of cytochrome P450-mediated oxidation, as the allyl group is a known metabolic soft spot. In eugenol (4-allyl-2-methoxyphenol), the predominant metabolic pathway is epoxidation of the allyl double bond followed by hydrolysis to the diol, whereas chavibetol (5-allyl-2-methoxyphenol) may exhibit a different oxidation profile due to altered electron density on the aromatic ring [2]. The 5-allyl pattern of 1393594-51-8 may offer a modest improvement in metabolic stability compared to 4-allyl PABs, though direct comparative microsomal stability data (e.g., half-life, intrinsic clearance) are not currently published for this compound.

Metabolic Stability Microsomal Clearance Allyl Oxidation

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS 1393594-51-8): Recommended Research and Industrial Application Scenarios


Antitubercular Lead Optimization: SAR Expansion Around the 5-Allyl-2-Methoxyphenoxy Motif

The compound serves as a key intermediate for exploring the SAR of the distal phenoxy ring in the PAB antitubercular series. Based on class-level data, the 5-allyl-2-methoxyphenoxy motif is expected to engage the QcrB target in M. tuberculosis. Researchers should procure this compound to generate head-to-head MIC data against the 4-allyl isomer (CAS 876887-07-9) and des-allyl controls, using the M. tuberculosis H37Rv whole-cell assay with a 7H9 broth microdilution method, as described in Chandrasekera et al. (2015) [1]. Parallel cytotoxicity assessment in Vero or HepG2 cells will establish the selectivity index.

Comparative Metabolic Stability Profiling in Human Liver Microsomes

Given the rapid hepatic clearance observed in the PAB class, this compound should be evaluated in a comparative microsomal stability assay alongside the 4-allyl analog and a methyl-linked comparator. The experimental design would involve incubation with pooled human liver microsomes (0.5 mg/mL) and NADPH cofactor, with sampling at 0, 5, 15, 30, and 60 minutes to determine intrinsic clearance (CLint) and half-life (t1/2) [1]. Metabolite identification by LC-MS/MS can pinpoint whether the 5-allyl group alters the site of oxidation compared to the 4-allyl isomer [2].

In Silico Docking and Molecular Dynamics for QcrB Target Engagement Prediction

The compound can be used for computational docking studies against the M. tuberculosis cytochrome bc1 complex (QcrB), leveraging the published PAB binding model [1]. The 5-allyl-2-methoxyphenoxy fragment introduces a unique vector for π-stacking interactions within the QcrB quinone-binding pocket that differs from the 4-allyl isomer. Procurement of this specific isomer enables comparative molecular dynamics simulations to predict residence time and binding free energy differences, guiding further medicinal chemistry optimization.

Chemical Probe Development for EthR Transcriptional Regulator Studies

Phenoxyalkylbenzimidazoles have been investigated as potentiators of ethionamide through EthR inhibition. While direct data for this compound are not available, the scaffold is suitable for exploration as an EthR ligand [2]. Procurement of 1393594-51-8 allows for screening in an EthR fluorescence polarization or thermal shift assay to determine binding affinity (KD) and compare with known EthR inhibitors, potentially identifying a new chemotype for ethionamide booster development.

Quote Request

Request a Quote for 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.